molecular formula C19H23NO3 B2421304 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919757-72-5

4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2421304
CAS No.: 919757-72-5
M. Wt: 313.397
InChI Key: CXOVAQFVKHWYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine moiety, which is a common structural element in many pharmacologically active compounds.

Preparation Methods

The synthesis of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the subsequent introduction of the piperidine moiety. One common synthetic route involves the condensation of 7-methyl-2H-chromen-2-one with 3,5-dimethylpiperidine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety is known to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may interact with enzymes or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one include other chromenone derivatives and piperidine-containing compounds. For example:

Properties

IUPAC Name

4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-4-5-16-15(9-19(22)23-17(16)7-12)8-18(21)20-10-13(2)6-14(3)11-20/h4-5,7,9,13-14H,6,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOVAQFVKHWYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.